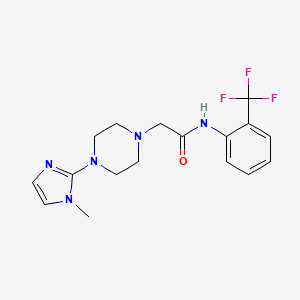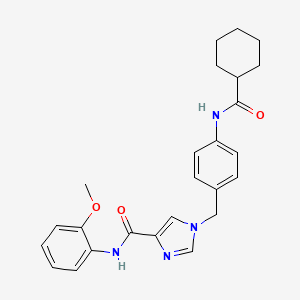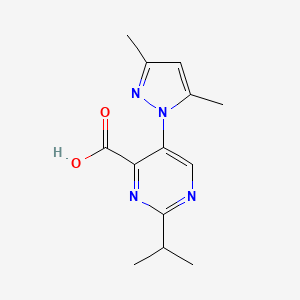![molecular formula C21H23F4N3O4S B3000369 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide CAS No. 896260-04-1](/img/structure/B3000369.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide" is a benzenesulfonamide derivative, a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as enzyme inhibitors, with applications in treating various diseases such as cancer, glaucoma, and inflammatory conditions .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide core to enhance biological activity and selectivity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involved the addition of dimethoxy and amino groups, resulting in compounds with high affinity for the target enzyme . Similarly, the synthesis of 1H-1,2,4-triazol-3-yl benzenesulfonamide derivatives aimed at antimalarial activity involved the introduction of a trifluoromethyl group, which was identified as a promising lead for drug development .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. The introduction of specific substituents
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been involved in studies focusing on the synthesis and characterization of novel derivatives for potential therapeutic applications. For instance, derivatives of similar compounds have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations have highlighted the potential of certain derivatives to be developed into therapeutic agents due to their significant activities and low toxicity (Ş. Küçükgüzel et al., 2013).
Anticancer Activity
- Research on similar sulfonamide compounds has led to the discovery of derivatives with notable antitumor activity. For example, certain benzenesulfonamide derivatives have demonstrated remarkable activity and selectivity toward specific cancer cell lines, suggesting their potential as anticancer agents (J. Sławiński et al., 2006).
Enzyme Inhibition
- Studies have also focused on the enzyme inhibitory properties of sulfonamide derivatives, including their potential as inhibitors of kynurenine 3-hydroxylase. This enzyme is involved in the kynurenine pathway, which is significant in several neurological disorders. High-affinity inhibitors have been identified, which could be useful for exploring the pathophysiological role of this pathway (S. Röver et al., 1997).
Molecular Docking and QSAR Studies
- Molecular docking and quantitative structure-activity relationship (QSAR) studies have been employed to understand the interaction of sulfonamide derivatives with biological targets. These studies aid in the design and optimization of compounds with enhanced biological activities (Łukasz Tomorowicz et al., 2020).
Fluorescence Imaging
- In the context of imaging, specific sulfonamide derivatives have been investigated for their fluorescence properties, particularly in zinc(II) detection. Such compounds are crucial for studying intracellular zinc levels, which have implications in various physiological and pathological processes (M. Kimber et al., 2001).
Propiedades
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F4N3O4S/c1-27-6-8-28(9-7-27)18(14-2-5-19-20(10-14)32-13-31-19)12-26-33(29,30)15-3-4-17(22)16(11-15)21(23,24)25/h2-5,10-11,18,26H,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXRPMVJCDPWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F4N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluoro-3-(trifluoromethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid](/img/structure/B3000286.png)
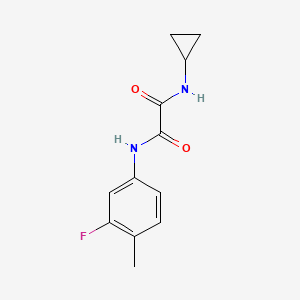
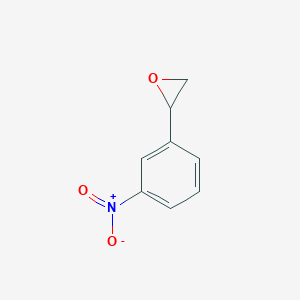

![(3-Bromo-4-fluorophenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B3000292.png)


![(R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B3000302.png)
